molecular formula C22H20ClN3O2 B2412908 1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1706014-01-8

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No.: B2412908
CAS No.: 1706014-01-8
M. Wt: 393.87
InChI Key: HNGYTBLYTHQLKT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-chlorophenyl group: The piperazine core is then reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to introduce the 2-chlorophenyl group.

    Introduction of the 3-(pyridin-2-yloxy)benzoyl group: This step involves the reaction of the intermediate with 3-(pyridin-2-yloxy)benzoic acid or its derivatives under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)piperazine: Lacks the 3-(pyridin-2-yloxy)benzoyl group, making it less complex.

    4-(3-(Pyridin-2-yloxy)benzoyl)piperazine:

Uniqueness

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is unique due to the presence of both the 2-chlorophenyl and 3-(pyridin-2-yloxy)benzoyl groups. This dual substitution provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-19-8-1-2-9-20(19)25-12-14-26(15-13-25)22(27)17-6-5-7-18(16-17)28-21-10-3-4-11-24-21/h1-11,16H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGYTBLYTHQLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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